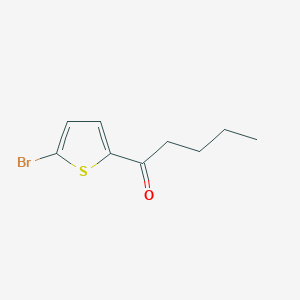
1-(5-Bromothiophen-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)pentan-1-one is a chemical compound that belongs to the class of thienyl derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)pentan-1-one typically involves the bromination of 2-thienylpentan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted thienyl derivatives
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as a building block for the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 1-(4-Bromo-2-thienyl)pentan-1-one
- 1-(4,5-Dibromo-2-thienyl)pentan-1-one
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT)
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one (α-PBT) .
Uniqueness: This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propiedades
Fórmula molecular |
C9H11BrOS |
|---|---|
Peso molecular |
247.15 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-6H,2-4H2,1H3 |
Clave InChI |
GRKZHCCIUOIIAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

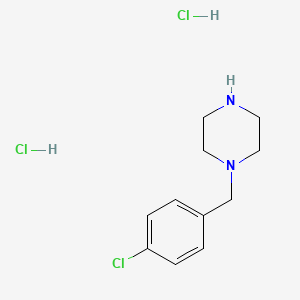
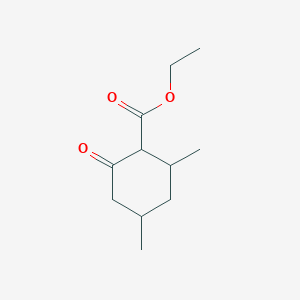
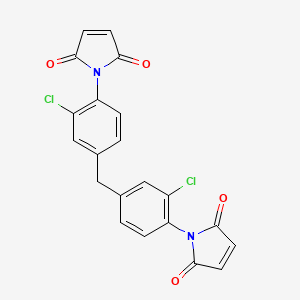
![[3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl]methanol](/img/structure/B8776332.png)

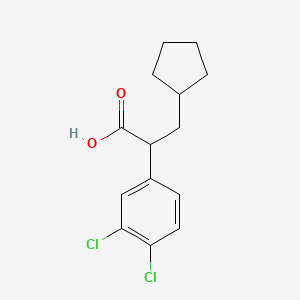
![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)
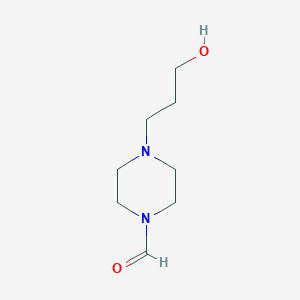
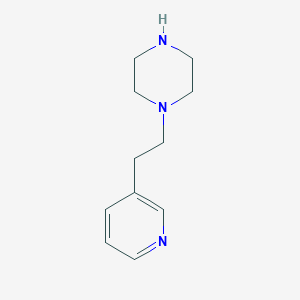
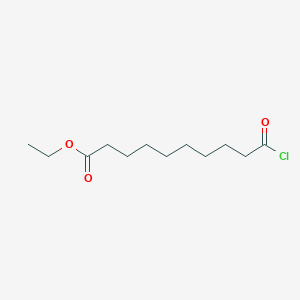
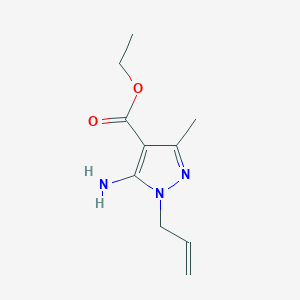
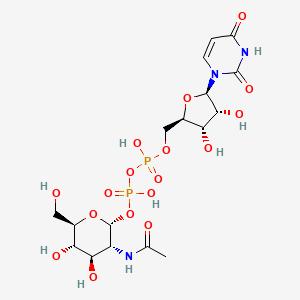
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
![3-[4-(2-Fluoroethyl)piperazin-1-YL]propan-1-OL](/img/structure/B8776413.png)
